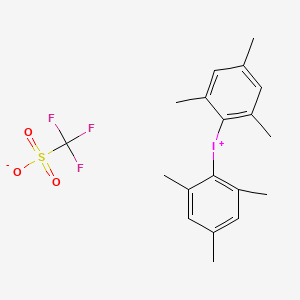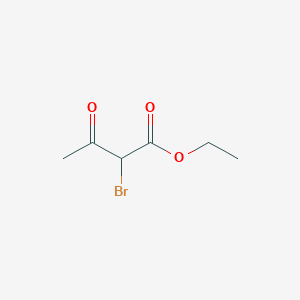
Ethyl 2-bromo-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It has a molecular weight of 209.04 . This compound is used in various chemical reactions and has significant applications in research .
Synthesis Analysis
The synthesis of Ethyl 2-bromo-3-oxobutanoate involves several steps. The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester . The enolate is alkylated via an SN2 reaction to form a monoalkylmalonic ester .Molecular Structure Analysis
The linear formula of Ethyl 2-bromo-3-oxobutanoate is C6H9BrO3 . The InChI key is NGJKQTAWMMZMEL-UHFFFAOYSA-N .Chemical Reactions Analysis
Ethyl 2-bromo-3-oxobutanoate is involved in various chemical reactions. For instance, it can be used in the preparation of potential positron emission tomography tracers for neuropeptide Y Y1 receptors .Physical And Chemical Properties Analysis
Ethyl 2-bromo-3-oxobutanoate has a density of 1.5±0.1 g/cm3 . Its boiling point is 213.0±23.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The flash point is 82.6±22.6 °C . The index of refraction is 1.467 . The molar refractivity is 39.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It is used as a reagent in the synthesis of various organic compounds. Its bromine atom makes it a good leaving group, which is useful in substitution reactions.
Alkylation of Enolates
This compound can be used in the alkylation of enolates . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond. This is a key step in many organic synthesis reactions.
Malonic Ester Synthesis
Ethyl 2-bromo-3-oxobutanoate can be used in the malonic ester synthesis . This is a method for preparing carboxylic acids that involves the alkylation of a malonic ester.
Acetoacetic Ester Synthesis
This compound can also be used in the acetoacetic ester synthesis . This is a method for preparing methyl ketones that involves the alkylation of an acetoacetic ester.
Preparation of α-Substituted Compounds
Ethyl 2-bromo-3-oxobutanoate can be used to prepare α-substituted ketones, esters, lactones, or nitriles . This involves the alkylation of an enolate anion.
Thermodynamic Studies
The thermodynamic properties of Ethyl 2-bromo-3-oxobutanoate can be studied for various applications . These properties are important for understanding the behavior of the compound under different conditions.
Safety and Hazards
Ethyl 2-bromo-3-oxobutanoate is classified as dangerous with hazard statements H302-H314-H225 . Precautionary statements include P501-P270-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Wirkmechanismus
Target of Action
Ethyl 2-bromo-3-oxobutanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the enolate ion is replaced with an alkyl group, forming a new carbon-carbon (C-C) bond . This reaction is typically facilitated by an alkyl halide and follows the S_N2 reaction mechanism .
Biochemical Pathways
The alkylation of enolate ions is a key step in several biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways are involved in the preparation of carboxylic acids and methyl ketones, respectively . The resulting products have wide applications in various fields, including pharmaceuticals and materials science .
Result of Action
The alkylation of enolate ions by Ethyl 2-bromo-3-oxobutanoate results in the formation of α-substituted carbonyl compounds . These compounds are valuable intermediates in organic synthesis and can be further transformed into a variety of useful products .
Action Environment
The action of Ethyl 2-bromo-3-oxobutanoate is influenced by various environmental factors. For instance, the compound is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
Eigenschaften
IUPAC Name |
ethyl 2-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKQTAWMMZMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-oxobutanoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


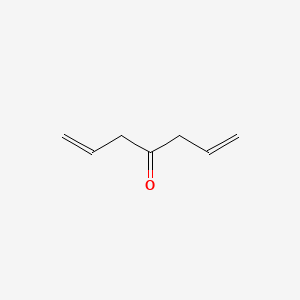

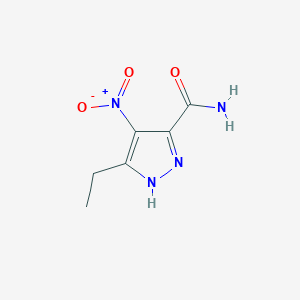

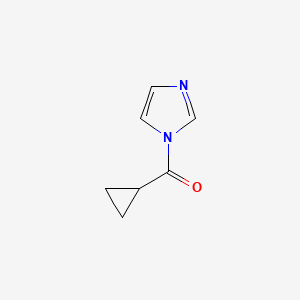

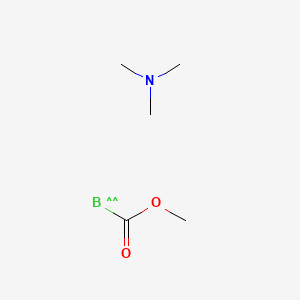
![[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)
![Benzenaminium, N,N,N-trimethyl-4-[[(pentamethylphenyl)methoxy]carbonyl]-, salt with trifluoromethanesulfonic acid](/img/structure/B1640049.png)
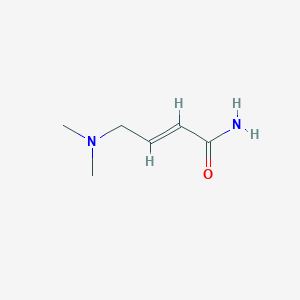
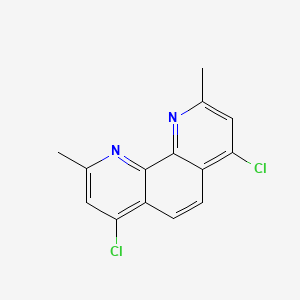
![2-(3-Octylthiophen-2-yl)-5-[5-(3-octylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B1640054.png)
![dimethyl (4S)-2,2,3,3-tetradeuterio-4-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B1640056.png)
